![molecular formula C21H22N4O4 B2788385 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyphenyl)butanamide CAS No. 1396624-78-4](/img/structure/B2788385.png)
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . This ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyphenyl)butanamide”:
Pharmacological Research
This compound is often studied for its potential pharmacological properties. Researchers investigate its efficacy as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and inflammatory conditions. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Chemical Biology
In chemical biology, this compound is used to study the interactions between small molecules and biological systems. Its ability to bind to specific proteins or enzymes makes it a valuable tool for understanding biochemical pathways and mechanisms. This can lead to the identification of new drug targets and the development of novel therapeutic strategies .
Medicinal Chemistry
Medicinal chemists explore the structure-activity relationship (SAR) of this compound to optimize its pharmacokinetic and pharmacodynamic properties. By modifying its chemical structure, researchers aim to enhance its efficacy, reduce toxicity, and improve its overall drug-like properties. This process is crucial for the development of new and effective medications .
Neuroscience Research
This compound is also investigated for its potential effects on the central nervous system. Studies focus on its ability to modulate neurotransmitter systems, which could lead to new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Its impact on synaptic plasticity and neuroprotection is of particular interest .
Oncology
In oncology, this compound is studied for its anti-cancer properties. Researchers examine its ability to inhibit the growth of cancer cells, induce apoptosis, and interfere with cancer cell signaling pathways. Its potential as a chemotherapeutic agent is evaluated through in vitro and in vivo studies, aiming to develop new cancer treatments .
Inflammation and Immunology
The compound’s role in modulating the immune response and reducing inflammation is another area of research. Scientists investigate its effects on various inflammatory pathways and its potential to treat autoimmune diseases and chronic inflammatory conditions. Its ability to inhibit specific inflammatory mediators makes it a promising candidate for anti-inflammatory drugs .
Biochemical Assays
This compound is used in various biochemical assays to study enzyme activity, protein-protein interactions, and cellular signaling pathways. Its specific binding properties make it a useful tool for probing the function of biological molecules and understanding their role in health and disease .
Toxicology Studies
Toxicologists study this compound to assess its safety profile and potential toxic effects. These studies are essential for determining the compound’s suitability for use in humans and for identifying any adverse effects that may arise from its use. Understanding its toxicity is crucial for the development of safe and effective drugs .
These applications highlight the versatility and importance of this compound in scientific research. Each field leverages its unique properties to advance our understanding of biological processes and develop new therapeutic strategies.
Based on general information about similar compounds and their applications in scientific research. Specific studies and detailed data may vary.
未来方向
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicine, development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
属性
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-3-16(19(26)22-15-8-4-5-9-17(15)28-2)25-12-6-7-14(21(25)27)20-23-18(24-29-20)13-10-11-13/h4-9,12-13,16H,3,10-11H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUJBQVZMBUHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)N2C=CC=C(C2=O)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1-Methylimidazol-2-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2788302.png)
![5-cyclopropyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2788303.png)
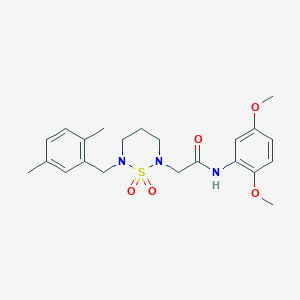
![(3S,6S)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2788306.png)
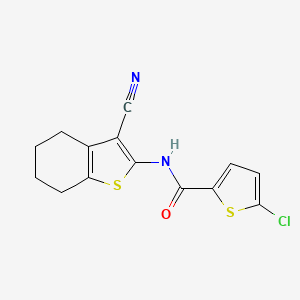

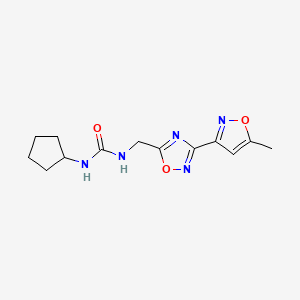
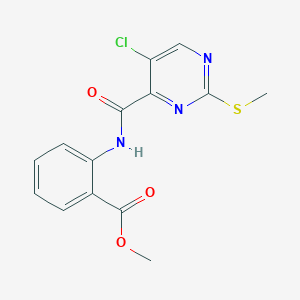
![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2788317.png)
![2-Chloro-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]acetamide](/img/structure/B2788318.png)

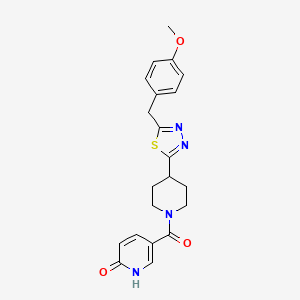
![[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] 4-chlorobenzoate](/img/structure/B2788321.png)
![N-(2-fluorophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2788324.png)